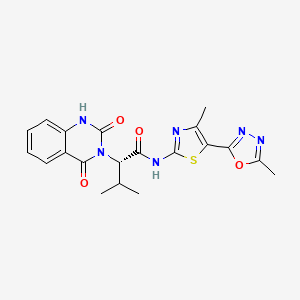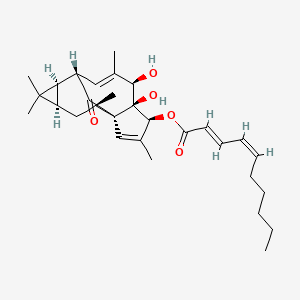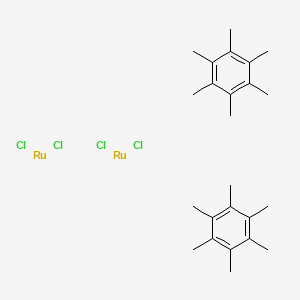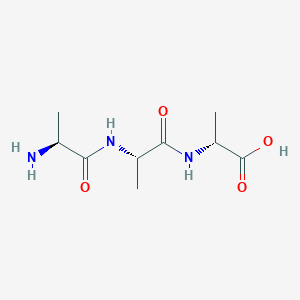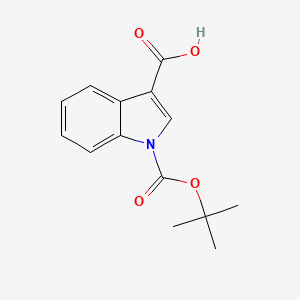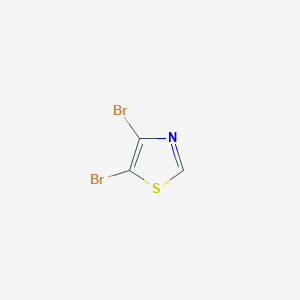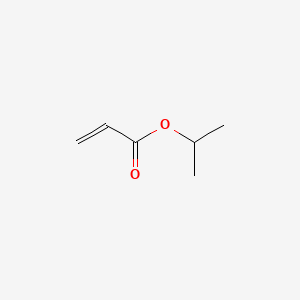
Isopropyl acrylate
概要
説明
Isopropyl acrylate is a compound that is closely related to various acrylamide polymers and derivatives. While the provided papers do not directly discuss isopropyl acrylate, they do provide insights into similar compounds such as poly(N-isopropyl acrylamide) and 2-hydroxyisopropyl acrylate. These compounds are of interest due to their applications in fields like drug delivery and polymer synthesis .
Synthesis Analysis
The synthesis of related compounds involves controlled polymerization techniques and chemical reactions. For instance, poly(N-isopropyl acrylamide) (PNIPAM) can be synthesized through a controlled room-temperature RAFT polymerization, which requires a suitable chain transfer agent (CTA) and initiating species. The process yields a polymer with characteristics of a controlled/"living" polymerization . Similarly, 2-hydroxyisopropyl acrylate is synthesized from acrylic acid and propylene through a ring-opening reaction, achieving high yield and purity under optimal conditions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as 1H NMR and infrared spectroscopy. For example, the structure of 2-hydroxyisopropyl acrylate was confirmed by these methods, ensuring the correct synthesis of the compound . Additionally, the molecular behavior of PNIPAM in different solvents and temperatures has been studied using 1H and 13C NMR spectroscopy, revealing changes in hydrogen bonding and phase behavior .
Chemical Reactions Analysis
The chemical behavior of these polymers and their reactions in various environments are of significant interest. PNIPAM exhibits a thermoresponsive behavior, with a lower critical solution temperature (LCST) around 32°C in water. Above this temperature, the polymer undergoes phase separation due to changes in hydrophobic interactions, as interpreted by the Nemethy-Scheraga model .
Physical and Chemical Properties Analysis
The physical properties of these polymers, such as particle size and distribution, can be influenced by the polymerization conditions. For instance, the dispersion polymerization of acrylamide using a partial isopropyl ester as a stabilizer results in polydisperse nanoparticles. The size of these particles correlates with the solubility parameter of the dispersion medium . The chemical properties, such as solubility and temperature responsiveness, are crucial for applications like drug delivery, where the polymer's behavior in biological environments is essential .
科学的研究の応用
-
- Application Summary : Acrylates, including Isopropyl Acrylate, are used in dual-curing systems. These systems yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .
- Methods of Application : The dual-curing process is defined as a combination of two curing reactions taking place simultaneously or sequentially . It is a method to combine two otherwise distinct polymer networks. The resulting interpenetrating polymer network (IPN) exhibits superior properties compared to its individual parts .
- Results or Outcomes : The dual-curing processes have been used for shape memory polymers, optical materials, photolithography, protective coatings, structured surface topologies, and holographic materials .
-
Acrylate Polymers for Advanced Applications
- Application Summary : Acrylic-based materials in the form of hydrogels, interpenetrated polymer networks, composites and nanocomposites are used for biomedical and bioengineering applications such as tissue engineering, antimicrobial therapy, orthopaedics and ophthalmologic devices .
- Methods of Application : The specific methods of application would depend on the specific use case. For example, in tissue engineering, the acrylate polymer could be used to create a scaffold that supports cell growth .
- Results or Outcomes : The use of acrylate polymers in these applications has shown promising results, but the specific outcomes would depend on the specific use case .
-
Acrylates in Dental Applications
- Application Summary : Acrylates are used in dental applications, such as in the formulation of glass-ionomer cements .
- Methods of Application : The specific methods of application would depend on the specific use case. For example, in the formulation of glass-ionomer cements, the acrylate polymer could be used to create a bond with the tissue of the tooth .
- Results or Outcomes : The use of acrylate polymers in these applications has shown promising results, but the specific outcomes would depend on the specific use case .
-
Acrylates in Coatings and Adhesives
- Application Summary : Acrylates are used in the formulation of coatings and adhesives .
- Methods of Application : The specific methods of application would depend on the specific use case. For example, in the formulation of coatings, the acrylate polymer could be used to create a protective layer .
- Results or Outcomes : The use of acrylate polymers in these applications has shown promising results, but the specific outcomes would depend on the specific use case .
-
Acrylates in pH Dependence of Acrylate-Derivative Polyelectrolyte Properties
- Application Summary : Acrylates are used in the study of pH dependence of acrylate-derivative polyelectrolyte properties .
- Methods of Application : The specific methods of application would depend on the specific use case. For example, in the study of pH dependence, the acrylate polymer could be used to understand how the properties of the polyelectrolyte change with pH .
- Results or Outcomes : The use of acrylate polymers in these applications has shown promising results, but the specific outcomes would depend on the specific use case .
-
Acrylates in Transmission Laser Welding of Acrylics
- Application Summary : Acrylates are used in transmission laser welding of acrylics .
- Methods of Application : The specific methods of application would depend on the specific use case. For example, in transmission laser welding, the acrylate polymer could be used to create a bond between two acrylic pieces .
- Results or Outcomes : The use of acrylate polymers in these applications has shown promising results, but the specific outcomes would depend on the specific use case .
Safety And Hazards
Isopropyl acrylate is classified as a flammable liquid (Category 2) and can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
将来の方向性
特性
IUPAC Name |
propan-2-yl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIZMNPXTXVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-32-3 | |
| Details | Compound: Poly(isopropyl acrylate) | |
| Record name | Poly(isopropyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060997 | |
| Record name | Isopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an ester-like odor; [MSDSonline] | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isopropyl acrylate | |
CAS RN |
689-12-3 | |
| Record name | Isopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TMJ62Z1LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PROPENOIC ACID, 1-METHYLETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



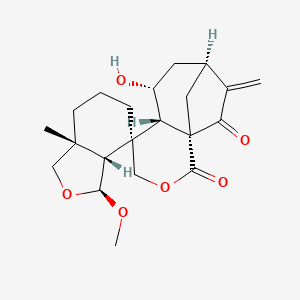
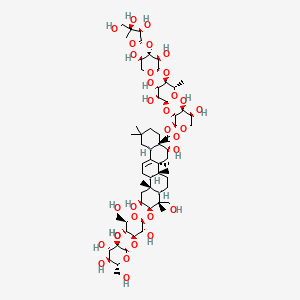
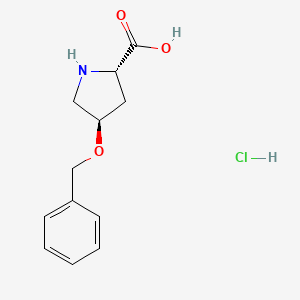
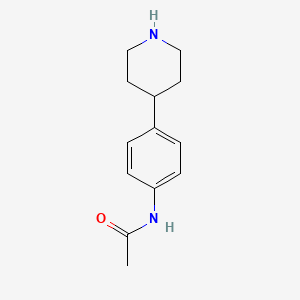
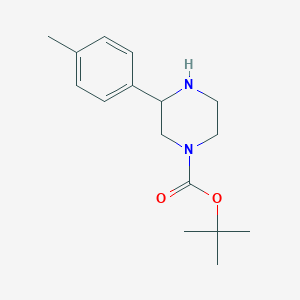
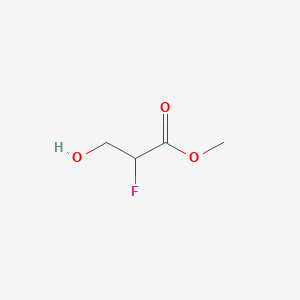
![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)
